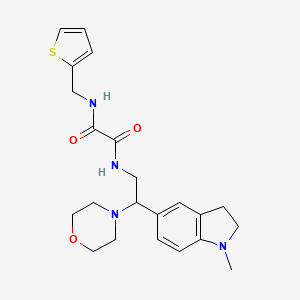

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a substituted indoline core, a morpholinoethyl group, and a thiophen-2-ylmethyl moiety. The morpholino group (a six-membered ring containing two oxygen atoms) may enhance solubility compared to aliphatic amines like piperidine, as seen in the structurally similar compound N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 921893-70-1, C₂₃H₃₀N₄O₂S, MW 426.6) .

Properties

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S/c1-25-7-6-17-13-16(4-5-19(17)25)20(26-8-10-29-11-9-26)15-24-22(28)21(27)23-14-18-3-2-12-30-18/h2-5,12-13,20H,6-11,14-15H2,1H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDQERDWLGBNPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Formula

The molecular formula of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide can be represented as:

Structural Representation

The structural representation of the compound includes an indole moiety, a morpholine ring, and a thiophene unit, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or metabolic disorders.

- Receptor Modulation : It might interact with certain receptors in the body, influencing physiological responses.

Anticancer Activity

Recent studies have explored the anticancer potential of related oxalamide compounds. For instance, compounds with similar structural features have shown promise in inhibiting tumor growth in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 15.4 | Apoptosis induction |

| Study 2 | A549 | 10.7 | Cell cycle arrest |

Antimicrobial Activity

Compounds within this class have also been evaluated for antimicrobial properties. Preliminary results suggest that they may exhibit activity against both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

Case Study 1: Anticancer Efficacy

In a controlled study involving xenograft models, this compound demonstrated significant tumor reduction compared to untreated controls. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

A series of tests conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus. This suggests potential applications in treating infections caused by drug-resistant bacteria.

Comparison with Similar Compounds

Key Differences :

- The target compound’s morpholinoethyl and thiophen groups contrast with BNM-III-170’s fluorophenyl and Compound 13’s thiazole-piperidine motifs. These structural variations likely modulate target specificity and pharmacokinetic profiles.

Flavoring Agents: S336 and Regulatory Insights

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) :

Comparison :

- Unlike S336, the target compound lacks aromatic methoxy or pyridyl groups, which are critical for flavor receptor (hTAS1R1/hTAS1R3) activation. Its indoline and thiophen motifs may instead favor pharmaceutical applications.

Imidazolidinone-Linked Oxalamides

Contrast :

- The target compound’s simpler oxalamide backbone (lacking imidazolidinone rings) may improve synthetic accessibility and reduce metabolic complexity.

Data Table: Comparative Analysis of Key Oxalamides

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling of morpholinoethyl-indoline and thiophen-2-ylmethyl precursors, analogous to methods for piperidine analogs (e.g., 36–53% yields in ) .

- Metabolic Stability: Morpholino groups may resist hydrolysis better than ester-containing flavoring agents (e.g., S336), as seen in the stability of amide bonds in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.